

6-Fluoro-1-methyl-1H-indazol-3-amine tautomerism studies

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Compound of Interest

Compound Name: 6-Fluoro-1-methyl-1H-indazol-3-amine

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An In-Depth Technical Guide to the Tautomerism of **6-Fluoro-1-methyl-1H-indazol-3-amine**

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between interconverting structural isomers, profoundly impacts the physicochemical and biological properties of drug candidates.^[1] For nitrogen-containing heterocyclic compounds, such as indazoles, understanding the predominant tautomeric forms is critical for accurate structure-activity relationship (SAR) studies, predicting drug metabolism and pharmacokinetic (DMPK) profiles, and ensuring intellectual property robustness. This guide presents a comprehensive, field-proven framework for the investigation of tautomerism in **6-fluoro-1-methyl-1H-indazol-3-amine**, a scaffold of interest in medicinal chemistry. By integrating computational modeling with rigorous spectroscopic analysis, this document provides a self-validating system to elucidate the tautomeric landscape of this molecule.

Introduction: Framing the Scientific Question

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives demonstrating a wide range of biological activities.^[2] The substitution pattern on the indazole ring dictates its electronic properties and potential for intermolecular interactions. In the case of **6-fluoro-1-methyl-1H-indazol-3-amine**, the methylation at the N1 position precludes the

common annular tautomerism observed in unsubstituted indazoles, which involves the migration of a proton between N1 and N2.[3][4]

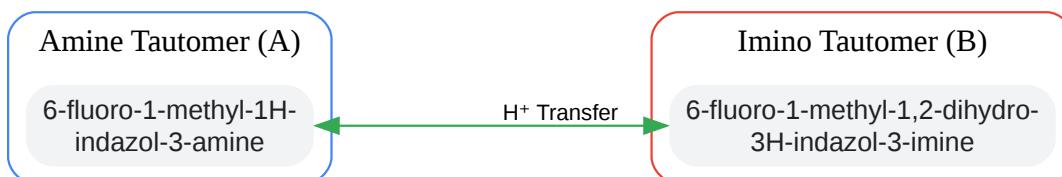
Therefore, the primary tautomeric equilibrium to consider for this molecule is the amine-imine tautomerism involving the 3-amino group. The two potential forms are the amino tautomer (A) and the imino tautomer (B), which can be further subdivided into syn and anti-isomers for the imino form.

The objective of this guide is to detail a robust, multi-pronged strategy to identify the dominant tautomeric form(s) of **6-fluoro-1-methyl-1H-indazol-3-amine** in various environments and to quantify their equilibrium, if one exists. This approach combines the predictive power of quantum chemical calculations with the definitive empirical evidence from Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy.

The Tautomeric Equilibrium

The central scientific question revolves around the equilibrium between the aromatic amino form and the non-aromatic quinonoid imino form. While 3-aminoazoles generally exist in the amino form, the specific electronic influence of the fluorine atom and the N1-methyl group necessitates a thorough investigation.[5]

Fig. 1: Amine-Imino Tautomeric Equilibrium.



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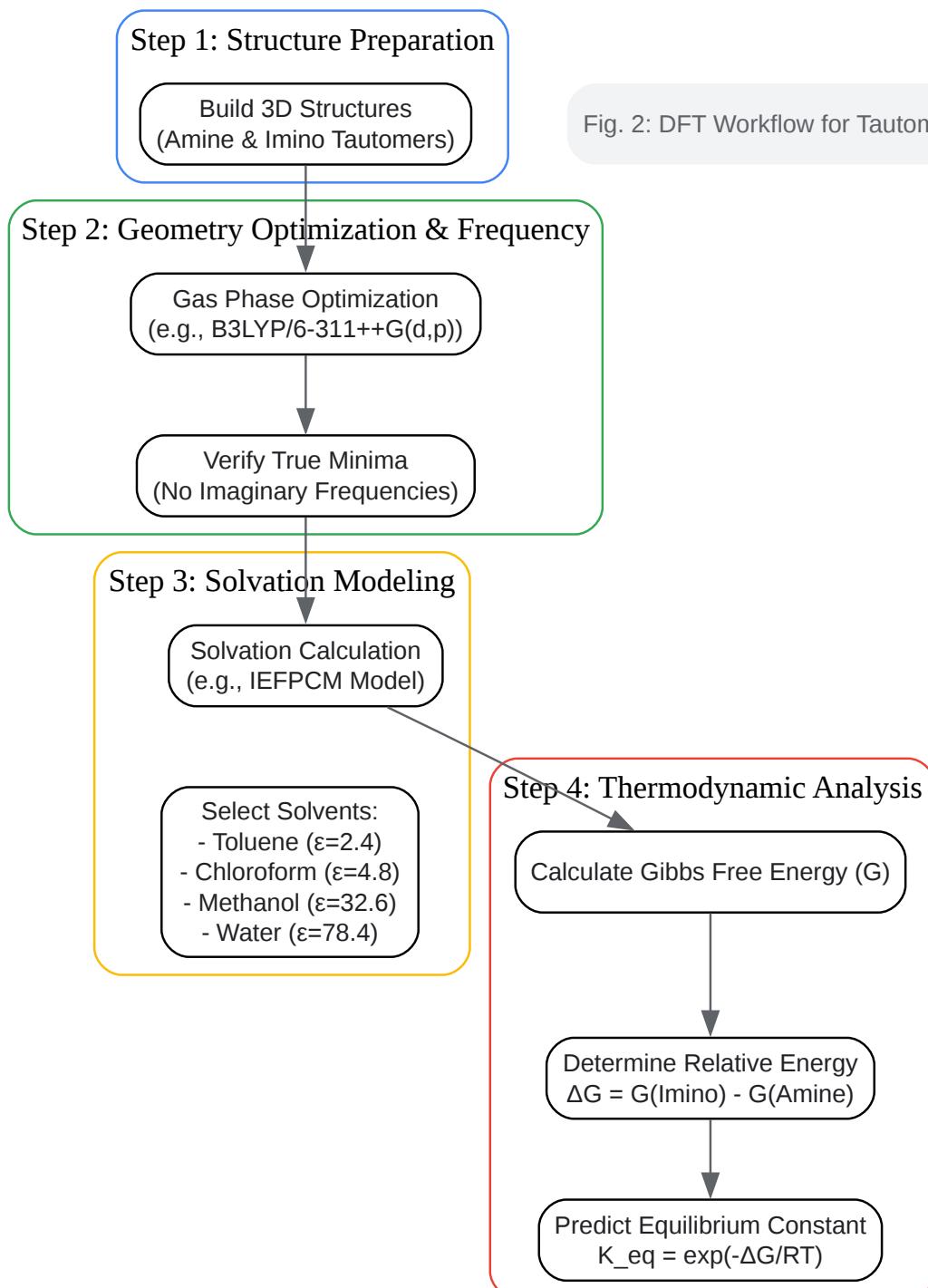
Caption: Fig. 1: Amine-Imino Tautomeric Equilibrium.

Pillar 1: Predictive Modeling via Computational Chemistry

Before embarking on experimental work, it is judicious to model the system computationally. Density Functional Theory (DFT) calculations provide a reliable method for estimating the relative thermodynamic stabilities of tautomers.^[6] This predictive insight guides experimental design and aids in the interpretation of spectroscopic data.

Computational Workflow: A Self-Validating Protocol

The goal is to calculate the Gibbs free energy difference (ΔG) between the tautomers in the gas phase and in various solvents. A lower energy value indicates a more stable tautomer.



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Caption: Fig. 2: DFT Workflow for Tautomer Stability.

Detailed Computational Protocol

- Structure Generation: Build 3D coordinates for both the amine tautomer (A) and the imino tautomer (B).
- Gas Phase Optimization: Perform a full geometry optimization and frequency calculation in the gas phase.
 - Method: DFT with a suitable functional, such as B3LYP.
 - Basis Set: A robust basis set like 6-311++G(d,p) is recommended to accurately describe the electronic structure.
 - Validation: Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies. The thermal corrections from this step are used to calculate the Gibbs free energy.
- Solvent Effects: Using the gas-phase optimized geometry, perform a single-point energy calculation incorporating a continuum solvation model.
 - Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective choice.[\[7\]](#)
 - Solvents: Select a range of solvents to match those planned for experimental work (e.g., chloroform, DMSO, methanol, water).
- Energy Analysis: Calculate the Gibbs free energy (G) for each tautomer in each environment. The relative stability (ΔG) is the difference between the free energies of the two forms.

Data Presentation: Predicted Relative Energies

Summarize the computational results in a clear, structured table.

Tautomer	Gas Phase ΔG (kcal/mol)	Chloroform ΔG (kcal/mol)	DMSO ΔG (kcal/mol)	Water ΔG (kcal/mol)
Amine (A)	0.00 (Reference)	0.00 (Reference)	0.00 (Reference)	0.00 (Reference)
Imino (B)	Calculated Value	Calculated Value	Calculated Value	Calculated Value

A positive ΔG for the Imino tautomer indicates that the Amine form is more stable.

Pillar 2: Definitive Experimental Verification

Computational data provides a strong hypothesis, but experimental validation is non-negotiable for scientific integrity. NMR and UV-Vis spectroscopy are powerful, complementary techniques to probe tautomeric equilibria.[8][9]

Synthesis

A plausible synthetic route to **6-fluoro-1-methyl-1H-indazol-3-amine** starts from a commercially available fluorinated benzonitrile. A common method involves the cyclization of a 2-halobenzonitrile derivative with hydrazine, followed by N-alkylation.[2] For the target molecule, direct synthesis from 4-fluoro-2-hydrazinylbenzonitrile with a suitable reagent would be a potential starting point. A thorough literature search for analogous structures is the first step in refining a specific synthetic plan.[10]

NMR Spectroscopy: The Gold Standard

NMR spectroscopy is the most definitive technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[11][12]

- Sample Preparation: Dissolve a precise amount of the synthesized compound in various deuterated solvents (e.g., CDCl_3 , DMSO-d_6 , CD_3OD) to assess the impact of solvent polarity and hydrogen bonding capacity.
- ^1H NMR Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Key Signatures:

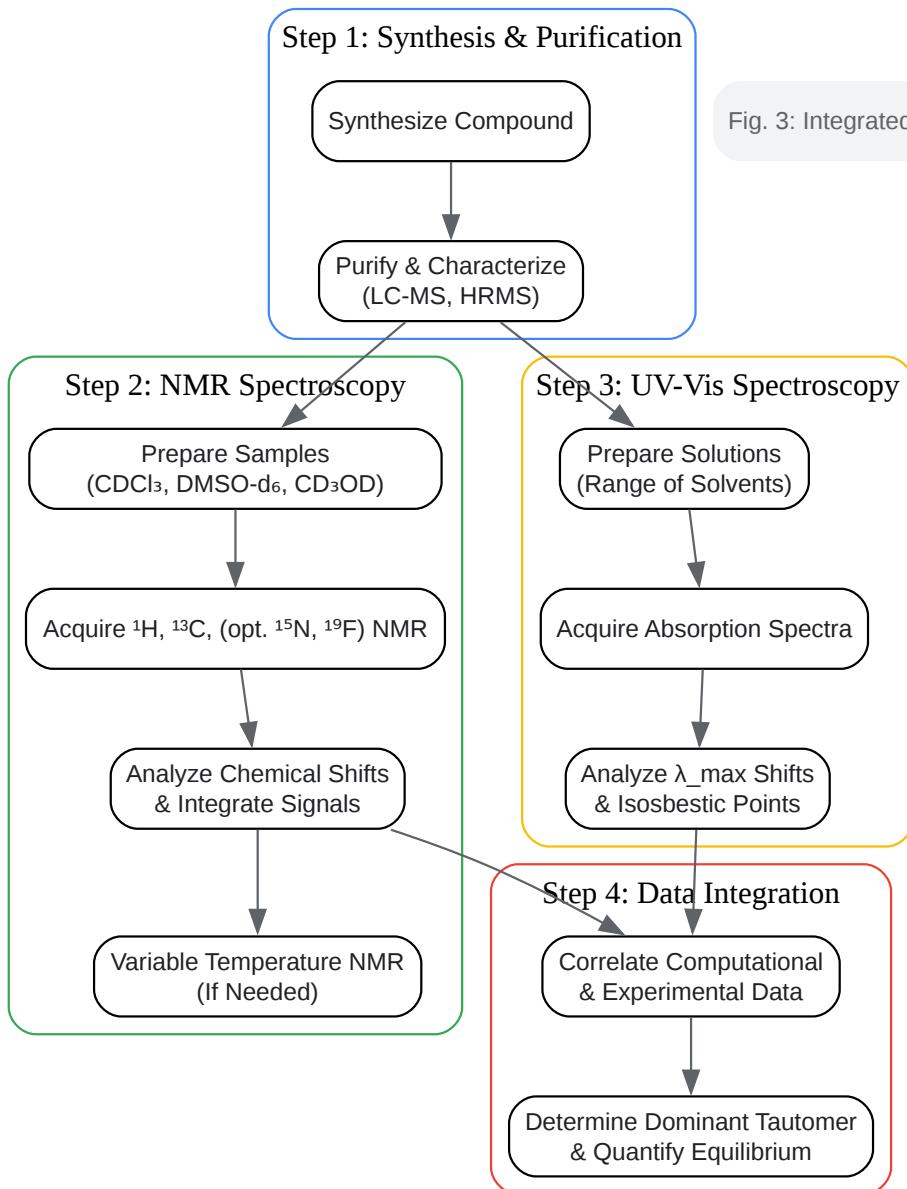
- Amine Tautomer (A): Expect a broad singlet for the $-\text{NH}_2$ protons (typically in the 5-8 ppm range), which is exchangeable with D_2O .
- Imino Tautomer (B): Expect a signal for the $=\text{NH}$ proton and potentially a signal for the C3-H proton, which would now be an sp^3 -hybridized center. The chemical shifts in the aromatic region will also differ significantly due to the loss of aromaticity in the pyrazole ring.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Key Signatures: The chemical shift of C3 is highly diagnostic. In the amine tautomer, C3 is an sp^2 carbon in an aromatic system. In the imino tautomer, it becomes an sp^2 imine carbon ($=\text{C}=\text{N}$), which typically resonates at a different frequency.[3][13]
- Quantitative Analysis: If both tautomers are observed, the relative ratio can be determined by integrating non-overlapping, characteristic peaks for each species.[12] The equilibrium constant $K_{\text{eq}} = [\text{Imino}]/[\text{Amine}]$.
- Variable Temperature (VT) NMR: If signals are broadened due to intermediate exchange rates, acquiring spectra at lower temperatures can slow the interconversion, potentially resolving separate signals for each tautomer.

UV-Vis Spectroscopy: Probing Electronic Systems

Tautomers possess different electronic systems (aromatic vs. quinonoid) and will therefore exhibit distinct UV-Vis absorption spectra.[14] This technique is particularly sensitive to changes in tautomeric equilibrium as a function of solvent.[9]

- Sample Preparation: Prepare dilute solutions of the compound in a wide range of solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, water).
- Spectral Acquisition: Record the absorption spectrum for each solution over a range of ~200-500 nm.
- Data Analysis:

- Distinct Spectra: The presence of two distinct tautomers may be indicated by different λ_{max} values in different solvents.
- Isosbestic Points: If spectra are run at different solvent ratios (e.g., cyclohexane/ethanol mixtures) and an isosbestic point is observed (a wavelength where the molar absorptivity is the same for both species), it is strong evidence for a two-component equilibrium.
- Correlation with Polarity: Correlate changes in the spectra with solvent properties (e.g., dielectric constant, hydrogen bond donating/accepting ability) to understand the environmental factors that stabilize each tautomer.[\[9\]](#)

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